molecular formula C22H18BrNOS2 B12551535 Benzamide, N-[2,2-bis(phenylthio)ethenyl]-2-bromo-N-methyl- CAS No. 189081-52-5

Benzamide, N-[2,2-bis(phenylthio)ethenyl]-2-bromo-N-methyl-

Cat. No.: B12551535
CAS No.: 189081-52-5
M. Wt: 456.4 g/mol
InChI Key: RDEGVNKCFXTNLT-UHFFFAOYSA-N
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Description

Historical Context of Benzamide Derivatives in Organic Chemistry

Benzamide derivatives have served as foundational scaffolds in organic and medicinal chemistry since the 19th century. The parent compound, benzamide (C~7~H~7~NO), was first synthesized in 1844 via the ammonolysis of benzoyl chloride. Its simple structure—a benzoic acid derivative with an amide group—enabled early explorations into substituent effects on solubility, stability, and biological activity. By the mid-20th century, researchers recognized that modifications to the benzamide core could yield compounds with diverse pharmacological properties.

Key Developments in Benzamide-Based Therapeutics

The 1960s–1980s marked a surge in benzamide derivative applications, particularly in neuropharmacology. For example, sulpiride and amisulpride emerged as antipsychotic agents due to their dopamine receptor antagonism. Concurrently, metoclopramide became a cornerstone antiemetic by targeting serotonin and dopamine receptors. These breakthroughs underscored the versatility of benzamide derivatives in modulating neurotransmitter systems.

Table 1: Selected Benzamide Derivatives and Their Applications
Compound Substituents Application Source
Moclobemide Methoxy group at C4 Antidepressant (MAO-A inhibitor)
Eticlopride Chloro and ethylpyrrolidinyl Dopamine D2/D3 antagonist
Ferdinando Fiorino Pyrrolidinyl/piperidinyl acetamido Antiprion agents
PBDB-TF/BTIC-2Br-γ Bromine at specific positions Organic photovoltaics

More recently, benzamide derivatives have expanded into materials science. For instance, brominated benzamide acceptors like BTIC-2Br-γ achieved record power conversion efficiencies (16.52%) in organic solar cells by optimizing crystallinity and charge transport. This evolution from pharmaceuticals to advanced materials highlights the adaptability of benzamide chemistry.

Significance of Thioether and Bromine Substituents in Molecular Design

The structural complexity of N-[2,2-bis(phenylthio)ethenyl]-2-bromo-N-methylbenzamide arises from its thioether (-S-) and bromine substituents. These groups impart distinct electronic and steric effects critical to the compound’s functionality.

Role of Thioether Substituents

Thioether groups enhance molecular stability and facilitate metal coordination. In copper(I/II) complexes, thioether ligands promote unique reactivity profiles, such as stabilizing peroxo-Cu(III) intermediates during oxygen activation. For example, Me~2~L~iPr,SMeCu forms multinuclear topologies in the solid state, with intramolecular thioether coordination enabling reversible O~2~ binding. Such behavior suggests that thioether-containing benzamides could serve as ligands in catalytic systems or redox-active materials.

Table 2: Thioether-Containing Complexes and Their Properties
Complex Thioether Structure Observed Behavior Source
Me~2~L~iPr,SMeCu Methylthioether Multinuclear solid-state topology
Cu/O~2~ adducts Phenylthioether Side-on η² peroxo-Cu(III) formation

Impact of Bromine Substituents

Bromine substituents influence molecular packing and electronic properties. In BTIC-2Br-γ , bromine atoms at specific positions enable planar molecular backbones and three-dimensional (3D) network packing via Br⋯π and CN⋯H interactions. This configuration enhances charge transport in organic photovoltaics, yielding a 16.52% efficiency compared to 8.11% for its isomer BTIC-2Br-β . Similarly, bromine in benzamide-based antiprion agents like 5-(2-(pyrrolidin-1-yl)acetamido)-N-butyl-2-bromobenzamide improves binding affinity to prion proteins (PrP~C~) by modulating hydrophobic interactions.

Figure 1: Bromine Position-Dependent Properties in Benzamide Derivatives

$$
\text{Bromine at position } \gamma \rightarrow \text{Planar backbone} \rightarrow \text{3D packing} \rightarrow \text{High PCE (16.52\%)}
$$
$$
\text{Bromine at position } \beta \rightarrow \text{Nonplanar backbone} \rightarrow \text{Disordered packing} \rightarrow \text{Low PCE (8.11\%)}
$$
Source: Adapted from

Synergistic Effects of Thioether and Bromine

In N-[2,2-bis(phenylthio)ethenyl]-2-bromo-N-methylbenzamide, the bis(phenylthio)ethenyl group likely enhances electron delocalization, while the bromine atom at C2 introduces steric bulk and polarizability. Such a design could optimize intermolecular interactions (e.g., sulfur-bromine dipole interactions) for applications in conductive polymers or nonlinear optical materials.

Properties

CAS No.

189081-52-5

Molecular Formula

C22H18BrNOS2

Molecular Weight

456.4 g/mol

IUPAC Name

N-[2,2-bis(phenylsulfanyl)ethenyl]-2-bromo-N-methylbenzamide

InChI

InChI=1S/C22H18BrNOS2/c1-24(22(25)19-14-8-9-15-20(19)23)16-21(26-17-10-4-2-5-11-17)27-18-12-6-3-7-13-18/h2-16H,1H3

InChI Key

RDEGVNKCFXTNLT-UHFFFAOYSA-N

Canonical SMILES

CN(C=C(SC1=CC=CC=C1)SC2=CC=CC=C2)C(=O)C3=CC=CC=C3Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[2,2-bis(phenylthio)ethenyl]-2-bromo-N-methyl- typically involves multi-step organic reactions. One common approach starts with the preparation of the benzamide core, followed by the introduction of the 2,2-bis(phenylthio)ethenyl group through a series of substitution reactions. The bromine atom and the methyl group are then introduced using specific reagents under controlled conditions. The reaction conditions often include the use of organic solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and recrystallization ensures the final product meets the required specifications for further applications .

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[2,2-bis(phenylthio)ethenyl]-2-bromo-N-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and solvent environments .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce dehalogenated or demethylated derivatives. Substitution reactions can result in a wide range of substituted benzamide derivatives .

Mechanism of Action

The mechanism by which Benzamide, N-[2,2-bis(phenylthio)ethenyl]-2-bromo-N-methyl- exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects: Bromine and Thioether Groups

a) 2-Bromo-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide ()
  • Molecular Formula : C₁₆H₁₃BrN₂OS
  • Key Features: Bromine at position 2, fused tetrahydrobenzo[b]thiophene ring with a cyano group.
  • Comparison: The thiophene ring enhances π-π stacking, while the cyano group increases polarity.
b) N-Benzyl-2-bromo-N-ethylbenzamide ()
  • Molecular Formula: C₁₆H₁₆BrNO
  • Key Features : N-Benzyl and N-ethyl groups, bromine at position 2.
  • Comparison : The ethyl and benzyl groups improve lipophilicity, which may enhance membrane permeability. The target compound’s bis(phenylthio)ethenyl group could further increase hydrophobicity, affecting pharmacokinetics.
c) 2,2'-Dithiobis[N-methylbenzamide] ()
  • Molecular Formula : C₁₆H₁₆N₂O₂S₂
  • Key Features : Disulfide (-S-S-) bridge connecting two N-methylbenzamide units.
  • Comparison : The disulfide bond enables redox-responsive behavior (e.g., cleavage under reducing conditions). The target compound’s thioethers (-S-C-) are more stable but may participate in metal coordination.

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound* ~493.4 2-Br, N-Me, bis(phenylthio)ethenyl High hydrophobicity, redox activity
2-Bromo-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide 353.25 2-Br, tetrahydrothiophene, cyano Moderate polarity, rigid backbone
N-Benzyl-2-bromo-N-ethylbenzamide 318.21 2-Br, N-Et, N-Bn High lipophilicity
2,2'-Dithiobis[N-methylbenzamide] 332.43 Disulfide, N-Me Redox-sensitive

*Estimated based on structural analogs.

Biological Activity

Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Benzamide, N-[2,2-bis(phenylthio)ethenyl]-2-bromo-N-methyl- , exploring its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Core Structure : Benzamide
  • Substituents :
    • A bromo group at the 2-position.
    • A bis(phenylthio)ethenyl group at the N-position.

Biological Activity Overview

Research indicates that benzamide derivatives exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific compound under review has shown promise in various studies.

Antimicrobial Activity

Benzamide derivatives have been investigated for their antimicrobial properties. In a study focusing on related compounds, several benzamide derivatives demonstrated significant inhibitory effects against various fungal strains. For instance, compounds with similar structures exhibited EC50 values ranging from 11.61 to 17.39 μg/mL against Sclerotinia sclerotiorum and Botrytis cinerea .

CompoundTarget OrganismEC50 (μg/mL)
7hSclerotinia sclerotiorum11.61
7hBotrytis cinerea17.39

Anticancer Activity

The anticancer potential of benzamide derivatives has been explored in various cell lines. In vitro studies have shown that certain benzamides can induce apoptosis in cancer cells by modulating apoptotic pathways. For example, compounds similar to the one under review have been reported to upregulate anti-apoptotic proteins like Bcl-2 while downregulating pro-apoptotic markers .

The biological activity of Benzamide, N-[2,2-bis(phenylthio)ethenyl]-2-bromo-N-methyl- is thought to involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular processes, leading to altered cell proliferation.
  • Modulation of Signaling Pathways : It may affect key signaling pathways related to apoptosis and cell survival.
  • Interactions with Cellular Targets : Binding to specific cellular receptors can lead to changes in gene expression and protein synthesis.

Case Studies

Several studies have highlighted the biological efficacy of benzamide derivatives:

  • Study on Antifungal Activity : A series of benzamides were tested against multiple fungal strains, demonstrating varying degrees of efficacy. The compound's structure was crucial for its antifungal properties.
  • Cancer Cell Line Studies : Research involving human breast cancer cell lines indicated that certain benzamide derivatives could significantly reduce cell viability through apoptosis induction.

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